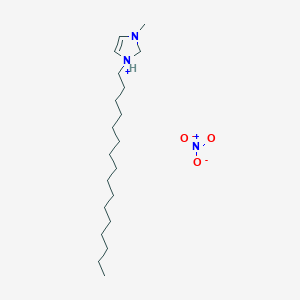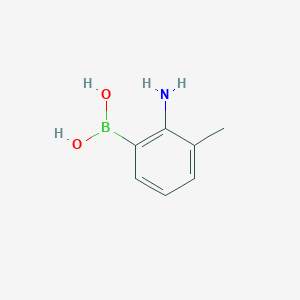
Tilac
描述
作用机制
Target of Action
Tilac, developed by TregTherapeutics, is a transformative tolerance induction technology . The primary targets of this compound are the endogenous pathogenic antigens associated with a particular disease . These antigens are responsible for causing the immune response . The approach is highly personalized and targets only the pathogenic self-antigens perpetrating the disease .
Mode of Action
This compound utilizes a formulation comprised of two primary components: a vaccine adjuvant and an anti-inflammatory cytokine . These components have been linked to form a unique conjugate . It accomplishes this with no biological contribution from the patient, such as blood or cells . The approach is simple and elegant, requiring no extracorporeal manipulation of tissue or cellular components .
Biochemical Pathways
The biochemical pathways affected by this compound involve the immune system’s response to endogenous pathogenic antigens . The immune system possesses remarkable restorative power that can be harnessed through the creation and maintenance of a robust tolerogenic microenvironment . This results in directional modulation of the immune response by regulatory T cells to achieve desired disease remediation .
Pharmacokinetics
It is known that both components of the this compound formulation, a vaccine adjuvant and an anti-inflammatory cytokine, are fda-approved and have been safely used clinically for decades .
Result of Action
The result of this compound’s action is the down-regulation of the immune response associated with a particular disease . This is achieved across the range of targeted autoimmune diseases . The immune system’s restorative power is harnessed to create a robust tolerogenic microenvironment, resulting in the directional modulation of the immune response by regulatory T cells .
Action Environment
The action environment of this compound is designed to be a specific, tolerogenic microenvironment . This environment enables a strong and durable outcome of restoration and healing . The approach is considered to be a potentially universal therapy, designed to take advantage of commonality found in all disease states . It is anticipated to be broadly and effectively applied, affecting the lives of millions of people around the world .
生化分析
Biochemical Properties
Tilac leverages nucleoside recoding chemistry to generate characteristic sequencing signatures for each label . It uses statistical modeling to compare the abundance of RNA transcripts between samples . The performance of this compound has been verified in transcriptome-scale experiments involving RNA polymerase II inhibition and heat shock .
Cellular Effects
This compound allows for accurate estimates of differences in RNA levels between experimental and control samples . This is achieved by distinguishing between biological variation and technical noise . The method is particularly useful in advancing biochemical studies, especially in the context of global changes in RNA levels .
Molecular Mechanism
In a this compound experiment, RNA from one sample is labeled with s4U, and the other is labeled with s6G . Cells from each sample are mixed prior to any downstream biochemical steps, like fractionation or polysome purification . During sequencing library preparation, RNA is treated with TimeLapse chemistry to recode the hydrogen bonding pattern of s4U -> C and s6G -> A .
Temporal Effects in Laboratory Settings
This compound is applicable to uncover differences between samples leading to improved biological insights . It can be used to quantify changes in mRNA association with actively translating ribosomes during sodium arsenite stress .
Metabolic Pathways
This compound involves the metabolic labels s4U and s6G . These labels are incorporated into RNA, allowing for the differential labeling of RNAs in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the incorporation of the metabolic labels into RNA . The labeled RNAs can then be tracked and quantified .
Subcellular Localization
The subcellular localization of this compound is determined by the location of the labeled RNAs. As this compound labels RNA, its localization would be wherever RNA is present within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tilac involves several steps, starting from the appropriate aromatic and aliphatic precursors. The key steps include:
Aromatic Substitution: The initial step involves the substitution of an aromatic ring with an appropriate aliphatic chain.
Cyclization: The substituted aromatic compound undergoes cyclization to form the core structure of this compound.
Functional Group Modification: The final step involves the modification of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps.
Continuous Flow Reactors: Employing continuous flow reactors for the cyclization and functional group modification steps to enhance efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure the removal of impurities.
化学反应分析
Types of Reactions
Tilac undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can occur on the aromatic ring or aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.
科学研究应用
Tilac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NSAIDs and their interactions with biological targets.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID used to treat pain and inflammation.
Naproxen: An NSAID with similar uses but different pharmacokinetic properties.
Meloxicam: A selective COX-2 inhibitor with anti-inflammatory effects.
Uniqueness of Tilac
This compound is unique in its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs . Additionally, this compound’s pharmacokinetic profile allows for effective pain management with a lower risk of adverse effects compared to other NSAIDs .
属性
IUPAC Name |
2-hydroxypropanoate;titanium(4+);dihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQHSUHILQWIOM-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79110-90-0 | |
| Record name | Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2}) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
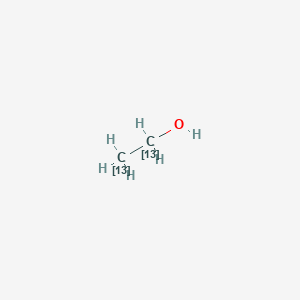
![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)
![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
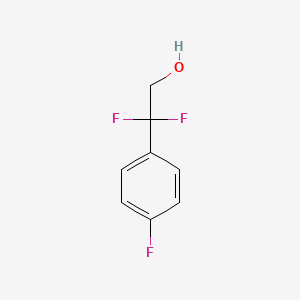


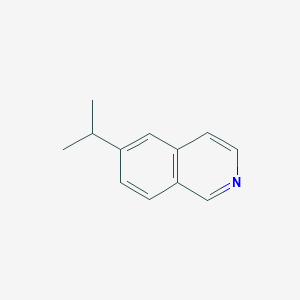
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3068735.png)
